molecular formula C19H29N3O4 B11826767 tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11826767
M. Wt: 363.5 g/mol
InChI Key: HZEQIILQADIFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring and a pyridine ring, both of which are functionalized with tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Functionalization of the Pyridine Ring: The pyridine ring is functionalized with an amino group, which is then protected using a tert-butoxycarbonyl (Boc) group.

    Coupling Reactions: The functionalized pyridine and pyrrolidine rings are coupled together using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).

    Substitution Reactions: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are used for coupling reactions.

Major Products

    Deprotected Amines: Removal of Boc groups yields free amines.

    Substituted Pyridines: Nucleophilic substitution results in various substituted pyridine derivatives.

    Peptides: Coupling reactions produce peptides or peptide-like structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.

Medicine

In medicinal chemistry, tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is used in the development of pharmaceuticals. Its functional groups allow for the modification of drug candidates to improve their pharmacokinetic properties.

Industry

In the industrial sector, the compound is used in the production of fine chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions. The Boc protecting groups provide stability, while the amino and pyrrolidine groups allow for reactivity. The compound can interact with molecular targets such as enzymes and receptors, forming stable complexes that modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-oxoazetidine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 3-phenyl-L-alaninate hydrochloride

Uniqueness

tert-Butyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring and a pyridine ring, both functionalized with Boc groups. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and industrial production.

Properties

Molecular Formula

C19H29N3O4

Molecular Weight

363.5 g/mol

IUPAC Name

tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H29N3O4/c1-18(2,3)25-16(23)21-15-10-9-13(12-20-15)14-8-7-11-22(14)17(24)26-19(4,5)6/h9-10,12,14H,7-8,11H2,1-6H3,(H,20,21,23)

InChI Key

HZEQIILQADIFEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.